

# Meta-analysis of preclinical studies on Terbium-161 radiopharmaceuticals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Terbium-161**

Cat. No.: **B1209772**

[Get Quote](#)

## A Comparative Guide to Preclinical Terbium-161 Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of preclinical studies on **Terbium-161** ( $^{161}\text{Tb}$ ) radiopharmaceuticals, offering an objective comparison of their performance with a focus on experimental data. The unique decay properties of  $^{161}\text{Tb}$ , which include the emission of  $\beta^-$  particles along with a significant cascade of low-energy conversion and Auger electrons, position it as a promising radionuclide for targeted cancer therapy, potentially offering enhanced efficacy over established therapeutic radionuclides like Lutetium-177 ( $^{177}\text{Lu}$ ).<sup>[1][2]</sup> This document summarizes key quantitative data, details experimental methodologies, and visualizes essential workflows and mechanisms to support ongoing research and development in this exciting field.

## Comparative Data Analysis

The following tables summarize quantitative data from preclinical studies, comparing the performance of various  $^{161}\text{Tb}$ -labeled radiopharmaceuticals and their  $^{177}\text{Lu}$ -labeled counterparts.

Table 1: Radiolabeling and In Vitro Stability

| Radiopharmaceutical             | Ligand/Target          | Radiolabeling Yield (%) | Radiochemical Purity (%) | In Vitro Stability (72h, %) | Reference |
|---------------------------------|------------------------|-------------------------|--------------------------|-----------------------------|-----------|
| [ <sup>161</sup> Tb]Tb-PSMA-617 | PSMA-617 / PSMA        | 97.99 ± 2.01            | >98                      | >95                         | [3]       |
| [ <sup>177</sup> Lu]Lu-PSMA-617 | PSMA-617 / PSMA        | Not Reported            | Not Reported             | Not Reported                | [1]       |
| [ <sup>161</sup> Tb]Tb-DOTA-LM3 | DOTA-LM3 / SSTR        | Not Reported            | >98                      | Not Reported                | [4]       |
| [ <sup>177</sup> Lu]Lu-DOTA-LM3 | DOTA-LM3 / SSTR        | Not Reported            | >98                      | Not Reported                | [4]       |
| [ <sup>161</sup> Tb]Tb-cm09     | cm09 / Folate Receptor | >98                     | >98                      | Not Reported                | [5]       |
| [ <sup>177</sup> Lu]Lu-cm09     | cm09 / Folate Receptor | >98                     | >98                      | Not Reported                | [5]       |

Table 2: In Vitro Cell Viability (IC50 Values)

| Radiopharmaceutical             | Cell Line        | IC50 (MBq/mL) | Fold Difference ( <sup>177</sup> Lu/ <sup>161</sup> Tb) | Reference |
|---------------------------------|------------------|---------------|---------------------------------------------------------|-----------|
| [ <sup>161</sup> Tb]Tb-PSMA-617 | PC-3 PIP (PSMA+) | Not Reported  | Superior to <sup>177</sup> Lu                           | [1]       |
| [ <sup>177</sup> Lu]Lu-PSMA-617 | PC-3 PIP (PSMA+) | Not Reported  | -                                                       | [1]       |
| [ <sup>161</sup> Tb]Tb-DOTA-LM3 | AR42J (SSTR+)    | Not Reported  | 102-fold more potent                                    | [4]       |
| [ <sup>177</sup> Lu]Lu-DOTA-LM3 | AR42J (SSTR+)    | Not Reported  | -                                                       | [4]       |
| [ <sup>161</sup> Tb]Tb-cm09     | KB (FR+)         | ~0.014        | 4.5                                                     | [6]       |
| [ <sup>177</sup> Lu]Lu-cm09     | KB (FR+)         | ~0.063        | -                                                       | [6]       |
| [ <sup>161</sup> Tb]Tb-cm09     | IGROV-1 (FR+)    | ~2.53         | 1.7                                                     | [6]       |
| [ <sup>177</sup> Lu]Lu-cm09     | IGROV-1 (FR+)    | ~4.52         | -                                                       | [6]       |

Table 3: In Vivo Biodistribution in Tumor-Bearing Mice (%ID/g)

| Radiopharmaceutical             | Tumor Model        | Time Point | Tumor Uptake                 | Kidney Uptake                | Liver Uptake                 | Reference |
|---------------------------------|--------------------|------------|------------------------------|------------------------------|------------------------------|-----------|
| [ <sup>161</sup> Tb]Tb-PSMA-617 | PC-3 PIP Xenograft | 24h        | ~15                          | ~30                          | ~0.5                         | [2]       |
| [ <sup>177</sup> Lu]Lu-PSMA-617 | PC-3 PIP Xenograft | 24h        | ~15                          | ~30                          | ~0.5                         | [2]       |
| [ <sup>161</sup> Tb]Tb-cm09     | KB Xenograft       | 24h        | 23.8 ± 2.5                   | 4.5 ± 0.6                    | 1.2 ± 0.1                    | [7]       |
| [ <sup>177</sup> Lu]Lu-cm09     | KB Xenograft       | 24h        | Similar to <sup>161</sup> Tb | Similar to <sup>161</sup> Tb | Similar to <sup>161</sup> Tb | [6]       |

Table 4: Preclinical Therapeutic Efficacy

| Radiopharmaceutical             | Tumor Model        | Administered Activity (MBq) | Outcome                                                                                    | Reference |
|---------------------------------|--------------------|-----------------------------|--------------------------------------------------------------------------------------------|-----------|
| [ <sup>161</sup> Tb]Tb-PSMA-617 | PC-3 PIP Xenograft | 5.0                         | Median survival: 36 days                                                                   | [8]       |
| [ <sup>161</sup> Tb]Tb-PSMA-617 | PC-3 PIP Xenograft | 10.0                        | Median survival: 65 days                                                                   | [8]       |
| Untreated Control               | PC-3 PIP Xenograft | -                           | Median survival: 19 days                                                                   | [8]       |
| [ <sup>161</sup> Tb]Tb-DOTA-LM3 | AR42J Xenograft    | Not Reported                | Significantly more effective in delaying tumor growth than [ <sup>177</sup> Lu]Lu-DOTA-LM3 | [4]       |
| [ <sup>161</sup> Tb]Tb-cm09     | KB Xenograft       | 10                          | More efficient tumor growth reduction than [ <sup>177</sup> Lu]Lu-cm09                     | [6]       |

## Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of <sup>161</sup>Tb radiopharmaceuticals.

### Radiolabeling of [<sup>161</sup>Tb]Tb-PSMA-617

A novel radiolabeling method for [<sup>161</sup>Tb]Tb-PSMA-617 has been described.[3] The procedure involves the following steps:

- To a tube containing 50  $\mu$ L of ascorbic acid, 1 mL of sodium acetate buffer (labeling buffer) and 185 MBq of [<sup>161</sup>Tb]TbCl<sub>3</sub> are added.

- The reaction mixture is adjusted to a pH of 4.5 and incubated at 95°C for 10 minutes.
- Following this, 25 µL of PSMA-617 is added to the mixture.
- The final reaction mixture is incubated in a hot pot at 95°C for approximately 25 minutes.
- The mixture is then cooled to room temperature.
- Quality control is performed using radio-TLC and HPLC to determine radiochemical yield and purity.[3]

## In Vitro Cell Viability Assay (MTT Assay)

The anti-proliferative effects of  $^{161}\text{Tb}$ - and  $^{177}\text{Lu}$ -labeled compounds were assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) viability assay.[6]

- Folate receptor-positive KB and IGROV-1 cancer cells are seeded in 96-well plates.
- Cells are exposed to serial dilutions of  $[^{161}\text{Tb}]\text{Tb-cm09}$  and  $[^{177}\text{Lu}]\text{Lu-cm09}$ .
- After a defined incubation period, the medium is replaced with MTT solution, and the cells are incubated to allow for the formation of formazan crystals.
- The formazan crystals are dissolved in a solubilization buffer.
- The absorbance is measured at a specific wavelength using a plate reader to determine cell viability.
- IC<sub>50</sub> values, the concentration of radioactivity required to inhibit 50% of cell growth, are calculated.[6]

## In Vivo Biodistribution Studies

Biodistribution studies are performed in tumor-bearing mice to evaluate the uptake and clearance of the radiopharmaceutical from various organs and the tumor.[9]

- Tumor-bearing mice (e.g., nude mice with xenografts) are injected intravenously with a defined amount of the radiolabeled compound (e.g.,  $[^{161}\text{Tb}]\text{Tb-PSMA-617}$ ).[2]

- At specific time points post-injection (e.g., 4, 24, 48 hours), cohorts of mice are euthanized. [9]
- Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are excised, weighed, and the radioactivity is measured using a gamma counter.
- The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor.[9]

## Visualizations

The following diagrams illustrate key concepts and workflows in the preclinical development of **Terbium-161** radiopharmaceuticals.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Radiolabeling of [161Tb]-PSMA-617 by a Novel Radiolabeling Method and Preclinical Evaluation by In Vitro/In Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of terbium-161 with somatostatin receptor antagonists—a potential paradigm shift for the treatment of neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Direct in vitro and in vivo comparison of (161)Tb and (177)Lu using a tumour-targeting folate conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Terbium-161 for PSMA-targeted radionuclide therapy of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Meta-analysis of preclinical studies on Terbium-161 radiopharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209772#meta-analysis-of-preclinical-studies-on-terbium-161-radiopharmaceuticals]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)